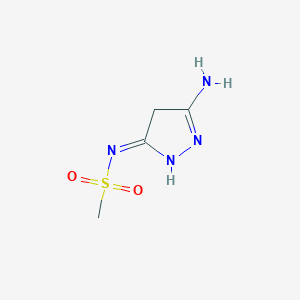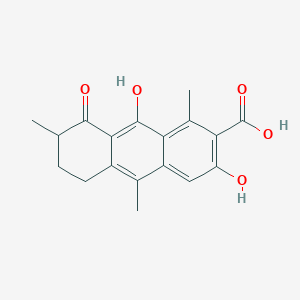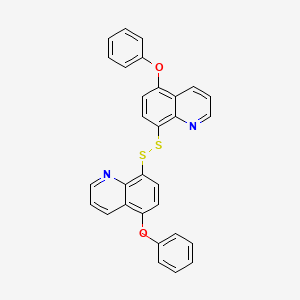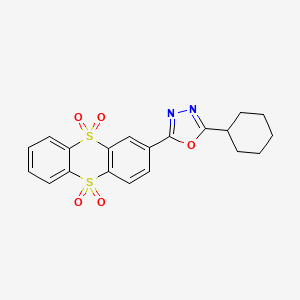
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone is a complex organic compound that features a unique combination of oxadiazole and thianthrene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The thianthrene moiety is then introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.
Scientific Research Applications
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of high-energy materials and advanced polymers.
Mechanism of Action
The mechanism of action of 2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone involves its interaction with specific molecular targets and pathways. The oxadiazole moiety can interact with enzymes and receptors, modulating their activity. The thianthrene moiety may contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- (5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
- 2-[(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
- 2-[(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Uniqueness
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone is unique due to its combination of oxadiazole and thianthrene moieties, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and enhances the compound’s stability and reactivity compared to similar compounds.
Properties
CAS No. |
184529-05-3 |
|---|---|
Molecular Formula |
C20H18N2O5S2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)thianthrene 5,5,10,10-tetraoxide |
InChI |
InChI=1S/C20H18N2O5S2/c23-28(24)15-8-4-5-9-16(15)29(25,26)18-12-14(10-11-17(18)28)20-22-21-19(27-20)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2 |
InChI Key |
NLFYPYVBQOFUDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)C3=CC4=C(C=C3)S(=O)(=O)C5=CC=CC=C5S4(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


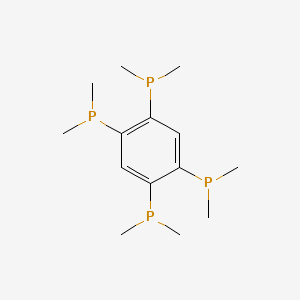
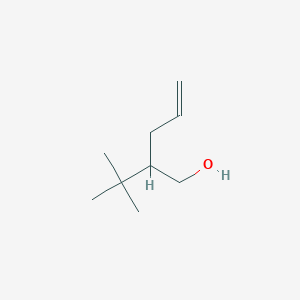
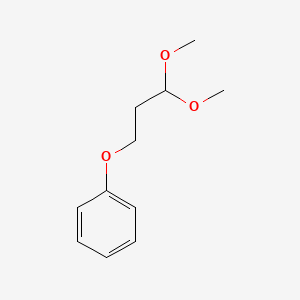
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
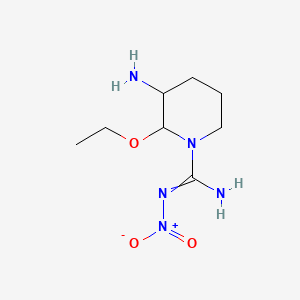
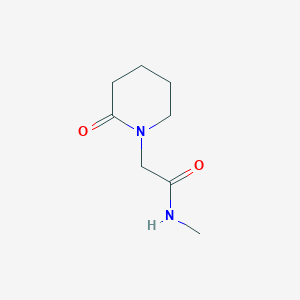
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
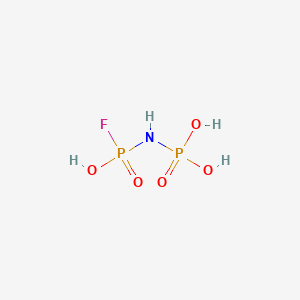
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)
![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
